1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene
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Overview
Description
1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene typically involves the bromination of 4-fluoro-2-methylbenzyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, purification, and isolation steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further bromination are used under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives where the bromine atoms are replaced by nucleophiles.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated derivatives of the original compound.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .
Comparison with Similar Compounds
1-Bromo-3-methylbenzene: Lacks the additional bromomethyl and fluoro substituents, making it less reactive in certain substitution reactions.
1-Bromo-4-fluorobenzene: Similar in structure but lacks the methyl and bromomethyl groups, affecting its reactivity and applications.
1-Bromo-3-(bromomethyl)benzene: Lacks the fluoro substituent, which influences its electronic properties and reactivity.
Uniqueness: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGNZFKJYVSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CBr)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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